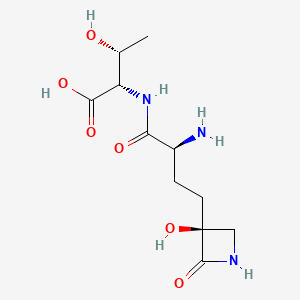
Tabtoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tabtoxin is a dipeptide containing tabtoxinine-beta-lactam with threonine.
Wissenschaftliche Forschungsanwendungen
Pathogenicity and Disease Control
Tabtoxin is produced by Pseudomonas syringae pv. tabaci, which causes wildfire disease in tobacco plants. Research has shown that this compound production is essential for the pathogenicity of this bacterium, making it a target for developing disease-resistant crop varieties. By understanding the genetic basis of this compound biosynthesis, such as the identification of genes like tabA and tblA, scientists can potentially engineer plants with resistance to this toxin, thus enhancing crop yield and sustainability .
Biopesticide Development
The unique mechanism of action of this compound suggests its potential as a biopesticide. By utilizing its ability to inhibit specific metabolic pathways in target pests, researchers are exploring formulations that could serve as environmentally friendly alternatives to chemical pesticides. The specificity of this compound towards certain plant pathogens allows for targeted applications, reducing collateral damage to beneficial organisms .
Enzyme Engineering
Recent studies have highlighted the enzymatic properties of proteins involved in this compound biosynthesis, particularly l-amino acid ligases (Lal). These enzymes exhibit broad substrate specificity and can be engineered for synthesizing functional peptides with applications in pharmaceuticals and nutraceuticals .
Table 1: Functional Peptides Synthesized by this compound-Related Enzymes
| Peptide | Source Enzyme | Yield (%) | Potential Application |
|---|---|---|---|
| l-Arginyl-l-phenylalanine | TabS | 62 | Antihypertensive agent |
| l-Leucyl-l-isoleucine | TabS | 77 | Antidepressant |
| l-Glutaminyl-l-tryptophan | TabS | 54 | Antiangiogenic precursor |
| l-Leucyl-l-serine | TabS | 83 | Flavor enhancement |
| l-Glutaminyl-l-threonine | TabS | 96 | Flavor enhancement |
This table summarizes some of the functional peptides synthesized using enzymes related to this compound biosynthesis, showcasing their potential therapeutic applications.
Antimicrobial Properties
This compound's structure and mechanism suggest potential antimicrobial properties that could be harnessed for developing new antibiotics or antimicrobial agents. The ability to inhibit bacterial growth through metabolic interference presents opportunities for novel drug development against resistant strains .
Research into Antimetabolite Mechanisms
Studies on this compound have provided insights into the mechanisms of antimetabolite toxins, contributing to our understanding of how these compounds interact with biological systems. This knowledge is crucial for developing strategies to counteract the effects of such toxins in both agricultural and medical contexts .
Genetic Engineering for Resistance
A notable case study involved the genetic manipulation of tobacco plants to express resistance genes against this compound. Researchers isolated specific genes responsible for toxin production and introduced them into non-resistant varieties. The results indicated a significant reduction in disease incidence, highlighting the effectiveness of genetic engineering in enhancing crop resilience .
Enzyme Applications in Industry
Another case study focused on utilizing engineered l-amino acid ligases derived from this compound biosynthetic pathways for industrial peptide synthesis. The study demonstrated improved yields and substrate specificity compared to traditional methods, showcasing the commercial viability of these biocatalysts in producing high-value peptides .
Eigenschaften
CAS-Nummer |
40957-90-2 |
|---|---|
Molekularformel |
C11H19N3O6 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-amino-4-[(3S)-3-hydroxy-2-oxoazetidin-3-yl]butanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C11H19N3O6/c1-5(15)7(9(17)18)14-8(16)6(12)2-3-11(20)4-13-10(11)19/h5-7,15,20H,2-4,12H2,1H3,(H,13,19)(H,14,16)(H,17,18)/t5-,6+,7+,11+/m1/s1 |
InChI-Schlüssel |
UECKJIVUCBNITH-WRWSIIAISA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C(CCC1(CNC1=O)O)N)O |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC[C@@]1(CNC1=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(CCC1(CNC1=O)O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tabtoxin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















